Bis(4-(tert-butyl)phenyl)methanamine

Catalog No.
S15855001
CAS No.
M.F
C21H29N
M. Wt
295.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-(tert-butyl)phenyl)methanamine

Product Name

Bis(4-(tert-butyl)phenyl)methanamine

IUPAC Name

bis(4-tert-butylphenyl)methanamine

Molecular Formula

C21H29N

Molecular Weight

295.5 g/mol

InChI

InChI=1S/C21H29N/c1-20(2,3)17-11-7-15(8-12-17)19(22)16-9-13-18(14-10-16)21(4,5)6/h7-14,19H,22H2,1-6H3

InChI Key

FYGWTACIMBEXPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(C)(C)C)N

Bis(4-(tert-butyl)phenyl)methanamine is an organic compound characterized by its structure, which consists of two 4-(tert-butyl)phenyl groups attached to a central methanamine unit. Its molecular formula is C21H30NC_{21}H_{30}N, and it has a molecular weight of approximately 314.48 g/mol. The presence of tert-butyl groups enhances the compound's hydrophobic properties, making it of interest in various chemical and biological applications.

Typical of amines, including:

  • N-Alkylation: It can undergo N-alkylation reactions with alkyl halides, leading to the formation of quaternary ammonium salts.
  • Acylation: This compound can react with acyl chlorides to form amides, which are useful in synthesizing more complex molecules.
  • Oxidation: Under oxidative conditions, bis(4-(tert-butyl)phenyl)methanamine can be transformed into corresponding oxoammonium salts or other nitrogen-containing heterocycles .

Several synthetic routes are available for the preparation of bis(4-(tert-butyl)phenyl)methanamine:

  • Direct Amination: The compound can be synthesized through the reaction of 4-(tert-butyl)benzaldehyde with ammonia or an amine under reductive conditions.
  • N-Alkylation Method: Starting from bis(4-(tert-butyl)phenyl)methanol, the amine group can be introduced via a reaction with thionyl chloride followed by treatment with ammonia .
  • Using 4-tert-butylbenzyl Chloride: A common method involves reacting 4-tert-butylbenzyl chloride with an amine in the presence of a base to yield the desired product.

Bis(4-(tert-butyl)phenyl)methanamine finds applications in various fields:

  • Organic Synthesis: As a building block for synthesizing more complex organic molecules.
  • Catalysis: It may serve as a ligand in catalytic processes due to its steric and electronic properties.
  • Material Science: Used in developing polymers and materials with specific thermal and mechanical properties.

Several compounds share structural features with bis(4-(tert-butyl)phenyl)methanamine. Here are some comparisons highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
Bis(4-(tert-butyl)phenyl)methanolC21H28OC_{21}H_{28}OAlcohol derivative; used in polymer synthesis.
4-(tert-butyl)anilineC10H15NC_{10}H_{15}NSimple amine; less sterically hindered than the target compound.
Bis(4-methylphenyl)methanamineC19H25NC_{19}H_{25}NLacks tert-butyl groups; different hydrophobicity.
N,N-Diethyl-3-methylbenzene-1,2-diamineC14H20N2C_{14}H_{20}N_2Contains ethyl groups; different steric effects.

The unique steric bulk provided by the tert-butyl groups in bis(4-(tert-butyl)phenyl)methanamine enhances its solubility and alters its reactivity compared to these similar compounds, making it particularly useful in specific synthetic applications.

XLogP3

5.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

295.229999929 g/mol

Monoisotopic Mass

295.229999929 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-15-2024

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